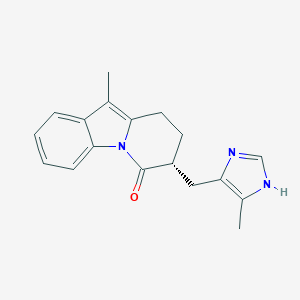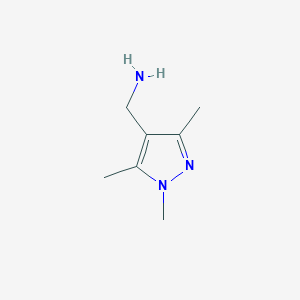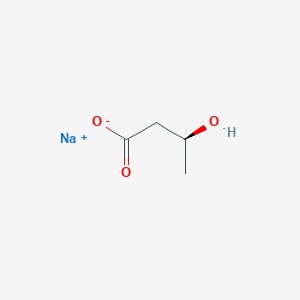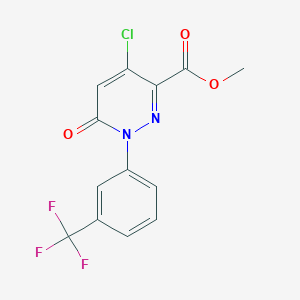
Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound of interest, Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate, is a derivative of the pyridazine class of compounds. Pyridazines are heterocyclic compounds with notable chemical and pharmacological properties. The compound is closely related to the derivatives discussed in the provided papers, which include various substituted pyridazines with potential biological activities .
Synthesis Analysis
The synthesis of related pyridazine derivatives has been reported using different methods. For instance, a regiospecific cyclization method was used to synthesize a series of 4-trifluoro[chloro]-2-(5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-pyrazol-l-yl]-pyrimidines, which shares a similar trifluoromethyl and chloro substitution pattern with the compound of interest . Another related compound, Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate, was synthesized and structurally characterized, providing insights into the possible synthetic routes and challenges that might be encountered with chloro and trifluoromethyl substitutions on the pyridazine ring .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is crucial for their chemical behavior and biological activity. The crystal structure of a related compound was determined, showing intermolecular hydrogen bonds and C=H...O interactions that could influence the stability and reactivity of the compound . These findings are relevant for understanding the molecular structure of Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate, as similar interactions may be present.
Chemical Reactions Analysis
The reactivity of the functional groups in pyridazine derivatives is an important aspect of their chemical profile. The study of 1,4-Dihydro-1-phenyl-6-methyl-4-oxo-pyridazine-3-carboxylic acid and its derivatives revealed insights into the reactivity of different functional groups present in these compounds . This information can be extrapolated to understand the chemical reactions that Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate might undergo, such as nucleophilic substitutions or cyclization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. For example, the crystal packing and offset π-stacking observed in the crystal structure of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate suggest that similar compounds, including the one of interest, may exhibit significant solid-state interactions that affect their solubility, melting point, and other physical properties . These properties are essential for the practical application and formulation of these compounds in various fields.
科学的研究の応用
Chemical Synthesis and Evaluation
Research on compounds structurally related to methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate has focused on the design, synthesis, and biological evaluation of novel derivatives for potential pharmacological applications. For instance, novel 4-phenoxypyridine derivatives containing various dihydropyridazine moieties have been synthesized and evaluated for their in vitro inhibitory activities against c-Met kinase, demonstrating moderate to good antitumor activities against several cancer cell lines, including A549, H460, and HT-29 (Liu et al., 2020). These findings suggest the potential of dihydropyridazine derivatives in cancer therapy, highlighting the importance of structural modifications for enhancing antitumor efficacy.
Antimicrobial and Antioxidant Activities
Dihydropyridazine derivatives have also been explored for their antimicrobial and antioxidant properties. Research has shown that certain compounds with a dihydropyridazine backbone exhibit significant antimicrobial activity against a range of bacterial and fungal species. For example, a study on 3, 4-dihydropyrimidin-2-one derivatives revealed notable antimicrobial and antioxidant activities, indicating the therapeutic potential of these compounds in treating infectious diseases and mitigating oxidative stress (Dey et al., 2022).
Structural Analysis and Characterization
The structural analysis of dihydropyridazine derivatives, including those similar to methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate, has provided insights into their chemical properties and potential interactions with biological targets. For instance, the crystal structure of a related compound revealed specific cyclic groups and intermolecular interactions that could influence its biological activity (Bortoluzzi et al., 2011). Such structural analyses are crucial for understanding the mechanisms underlying the biological effects of these compounds and for guiding the design of more potent derivatives.
Safety And Hazards
Unfortunately, I couldn’t find any specific information on the safety and hazards associated with this compound.
将来の方向性
The future directions or potential applications of this compound are not specified in the sources I found.
特性
IUPAC Name |
methyl 4-chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2O3/c1-22-12(21)11-9(14)6-10(20)19(18-11)8-4-2-3-7(5-8)13(15,16)17/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSUELJOTQHWLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1Cl)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379531 |
Source


|
| Record name | Methyl 4-chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate | |
CAS RN |
129109-18-8 |
Source


|
| Record name | Methyl 4-chloro-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

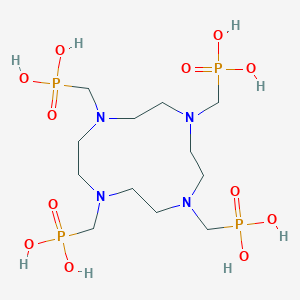
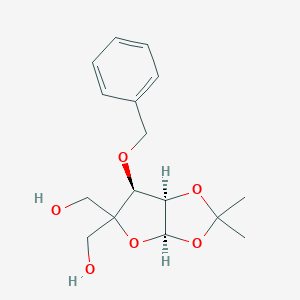
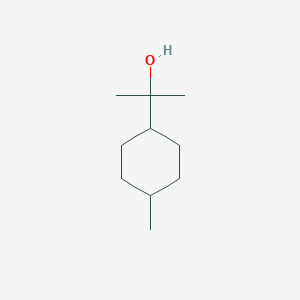
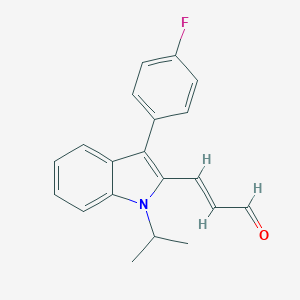
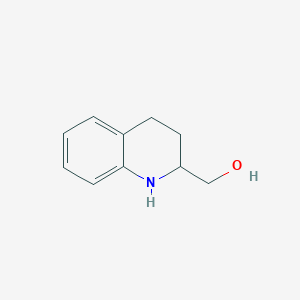
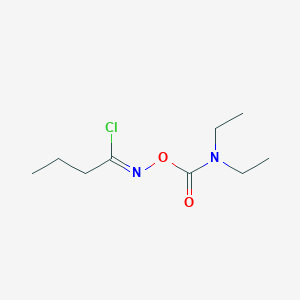
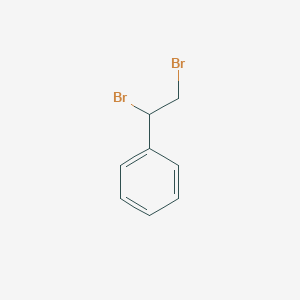
![(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B150758.png)
